AB-Chiminaca

Catalog No.
S2849265
CAS No.
M.F
C21H29N3O2
M. Wt
355.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AB-Chiminaca

Product Name

AB-Chiminaca

IUPAC Name

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(cyclohexylmethyl)indole-3-carboxamide

Molecular Formula

C21H29N3O2

Molecular Weight

355.5 g/mol

InChI

InChI=1S/C21H29N3O2/c1-14(2)19(20(22)25)23-21(26)17-13-24(12-15-8-4-3-5-9-15)18-11-7-6-10-16(17)18/h6-7,10-11,13-15,19H,3-5,8-9,12H2,1-2H3,(H2,22,25)(H,23,26)/t19-/m0/s1

InChI Key

BLLKAWANSRRHLA-IBGZPJMESA-N

SMILES

CC(C)C(C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CC3CCCCC3

solubility

not available

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CC3CCCCC3

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CC3CCCCC3

AB-CHMINACA is an indazole-based synthetic cannabinoid (CB) that is structurally related to AB-FUBINACA, a potent agonist of both CB receptors. AB-CHMICA is an indole-derived analog of AB-CHMINACA. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.

AB-CHMINACA (N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide) is a highly potent, indazole-based synthetic cannabinoid receptor agonist (SCRA) characterized by its distinct cyclohexylmethyl tail and valinamide-derived head group. In procurement contexts—primarily forensic reference standard manufacturing, toxicology screening, and endocannabinoid receptor research—it serves as a critical analytical benchmark. Unlike older-generation indole-derived SCRAs, AB-CHMINACA exhibits exceptionally high binding affinity and efficacy at the CB1 receptor, functioning as a full agonist. Its unique structural features dictate specific mass spectrometric fragmentation pathways and in vitro metabolic profiles, making high-purity procurement essential for accurate calibration of LC-MS/MS methods and reproducible binding assay controls[1].

Substituting AB-CHMINACA with closely related analogs, such as AB-PINACA (which possesses a pentyl tail) or older benchmarks like JWH-018, severely compromises analytical and pharmacological accuracy. In forensic and toxicological screening, the cyclohexylmethyl moiety of AB-CHMINACA generates a unique fragmentation signature (e.g., the m/z 97.1011 cyclohexylmethylium ion) that is completely absent in pentyl- or fluoropentyl-substituted analogs. Furthermore, its metabolic clearance in human liver microsomes (HLM) relies heavily on the hydroxylation of this specific cyclohexyl ring, yielding distinct biomarker profiles required for urine and blood screening. In receptor assays, its binding affinity is significantly higher than natural phytocannabinoids and early-generation synthetic full agonists, meaning substitution will skew dose-response curves and invalidate comparative pharmacological data [1].

Superior CB1 Receptor Potency vs. Early-Generation Benchmarks

In vitro GTPγS and cAMP functional assays demonstrate that AB-CHMINACA acts as a highly potent full agonist at the CB1 receptor. Pharmacological evaluations show AB-CHMINACA exhibits an EC50 of 0.278 nM, making it approximately four times more potent than the widely used early-generation benchmark JWH-018 (EC50 = 1.132 nM) and vastly more potent than partial agonists like Δ9-THC[1].

Evidence DimensionCB1 Receptor Functional Potency (EC50)
Target Compound Data0.278 nM
Comparator Or BaselineJWH-018 (1.132 nM)
Quantified Difference~4-fold higher potency for AB-CHMINACA
ConditionsIn vitro cAMP functional assays

Procurement of AB-CHMINACA is essential for researchers requiring an ultra-high-potency positive control to accurately map CB1 receptor activation limits.

Distinctive MS/MS Fragmentation for Forensic Differentiation

Accurate forensic identification requires distinguishing AB-CHMINACA from its pentyl-chain analog AB-PINACA. High-resolution mass spectrometry (HRMS) of AB-CHMINACA reveals a highly diagnostic fragment at m/z 97.1011, corresponding to the formation of a cyclohexylmethylium ion. This fragment is structurally impossible for AB-PINACA to produce, allowing for unambiguous differentiation in complex biological or botanical matrices [1].

Evidence DimensionDiagnostic MS/MS Fragment Ion
Target Compound Datam/z 97.1011 (cyclohexylmethylium ion)
Comparator Or BaselineAB-PINACA (produces pentyl-derived fragments, lacks m/z 97)
Quantified DifferenceAbsolute structural divergence in low-mass fragmentation
ConditionsHigh-resolution mass spectrometry (LC-HRMS) positive electrospray ionization

Forensic labs must procure the exact AB-CHMINACA standard to calibrate MS libraries for the definitive identification of the cyclohexylmethyl moiety.

Specific Biotransformation Pathways for Toxicology Screening

In vitro studies using pooled human liver microsomes (HLM) demonstrate that AB-CHMINACA undergoes rapid and specific biotransformation, primarily via the hydrolysis of the distal amide and subsequent hydroxylation on the cyclohexyl-methyl ring. This metabolic route generates a distinct set of marker metabolites compared to indole-core or pentyl-tail synthetic cannabinoids, which are necessary for developing accurate LC-MS/MS urine screening protocols [1].

Evidence DimensionPrimary Metabolic Hydroxylation Site
Target Compound DataCyclohexyl-methyl ring hydroxylation
Comparator Or BaselinePentyl-tail SCs (e.g., AB-PINACA undergo pentyl chain hydroxylation)
Quantified DifferenceDistinct biomarker generation pathway
ConditionsIn vitro human liver microsome (HLM) incubation

Toxicology assay developers must use AB-CHMINACA to synthesize or identify the correct downstream hydroxylated biomarkers for human biological sample screening.

Forensic Analytical Reference Standard Calibration

Due to its unique cyclohexylmethylium fragmentation pattern (m/z 97.1011), AB-CHMINACA is procured as a certified reference material (CRM) to calibrate GC-MS and LC-MS/MS libraries. It is essential for distinguishing cyclohexyl-indazole synthetic cannabinoids from pentyl-indazole analogs in seized drug analysis[1].

In Vitro Toxicology and Biomarker Identification

Toxicology laboratories utilize AB-CHMINACA in human liver microsome (HLM) assays to generate and map specific hydroxylated and hydrolyzed metabolites. This is a critical step for developing accurate urine and blood screening protocols that rely on identifying downstream biomarkers rather than the rapidly cleared parent compound [1].

High-Affinity Cannabinoid Receptor Pharmacology

With an EC50 of 0.278 nM at the CB1 receptor, AB-CHMINACA serves as an ultra-potent full agonist control in functional assays (e.g., GTPγS and cAMP assays). Researchers procure it to establish maximum efficacy baselines when evaluating the pharmacodynamics of novel endocannabinoid system modulators [2].

XLogP3

3.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

355.22597718 g/mol

Monoisotopic Mass

355.22597718 g/mol

Heavy Atom Count

26

Dates

Last modified: 04-14-2024

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